molecular formula C25H18O2 B12804044 4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one CAS No. 6946-21-0

4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one

Cat. No.: B12804044
CAS No.: 6946-21-0
M. Wt: 350.4 g/mol
InChI Key: RVWSLRHXXASKAQ-UHFFFAOYSA-N
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Description

4-methyl-14-phenyl-3-oxatetracyclo[134002,708,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-14-phenyl-3-oxatetracyclo[134002,708,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one is unique due to its specific structural features and the presence of a methyl and phenyl group

Biological Activity

Structure

The compound features a unique tetracyclic framework with multiple functional groups that contribute to its biological activity. Its structure can be represented as follows:

C21H23O\text{C}_{21}\text{H}_{23}\text{O}

Molecular Properties

PropertyValue
Molecular FormulaC21H23O
Molecular Weight311.41 g/mol
IUPAC Name4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)

In these studies, the compound was shown to induce apoptosis and inhibit cell proliferation at lower concentrations compared to standard chemotherapeutics.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects on A549 cells, the compound was tested using the MTT assay. The results indicated a dose-dependent response with an IC50 value of approximately 15 µM, suggesting strong anticancer potential.

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : The structural features allow it to intercalate into DNA, disrupting replication.
  • Induction of oxidative stress : This leads to increased reactive oxygen species (ROS) within cells, promoting apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. For instance, docking with human dihydrofolate reductase revealed strong binding affinity, indicating potential as an antitumor agent.

Summary of Findings

  • Anticancer Activity : Effective against multiple cancer cell lines with low IC50 values.
  • Antimicrobial Properties : Significant activity against both Gram-positive and Gram-negative bacteria.
  • Mechanistic Insights : Potential mechanisms include DNA intercalation and oxidative stress induction.

Properties

CAS No.

6946-21-0

Molecular Formula

C25H18O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one

InChI

InChI=1S/C25H18O2/c1-16-15-22(26)24-19-12-6-5-11-18(19)23(17-9-3-2-4-10-17)20-13-7-8-14-21(20)25(24)27-16/h2-15,23H,1H3

InChI Key

RVWSLRHXXASKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=CC=CC=C3C(C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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